T2857W

Protein-Protein Interaction Binding Affinity Isothermal Titration Calorimetry

Standard peptide inhibitors for the KIX-MLL interaction suffer from weak potency (IC50 34-200 µM) or reduced affinity from non-native modifications. T2857W solves this with near-stoichiometric inhibition. - Kd: 0.95 ± 0.04 µM; SPR IC50: 5.67 ± 0.01 µM; FP IC50: 3.48 µM - ≥95% purity (HPLC); MW 1463.71 Da; lyophilized powder - 4.6-fold selective for MLL over c-Myb (IC50 16 µM) - Ideal positive control for SPR/FP assays and MLL-fusion leukemia cell studies (MV4-11, THP-1)

Molecular Formula C68H101N15O19S
Molecular Weight 1464.7 g/mol
Cat. No. B15584979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT2857W
Molecular FormulaC68H101N15O19S
Molecular Weight1464.7 g/mol
Structural Identifiers
InChIInChI=1S/C68H101N15O19S/c1-8-37(6)56(83-64(97)49(32-54(88)89)78-65(98)51(34-84)81-57(90)42-22-16-25-71-42)67(100)74-44(23-26-103-7)59(92)77-48(31-53(86)87)62(95)75-46(28-38-17-10-9-11-18-38)63(96)82-55(36(4)5)66(99)79-45(27-35(2)3)60(93)73-43(21-14-15-24-69)58(91)76-47(30-52(70)85)61(94)80-50(68(101)102)29-39-33-72-41-20-13-12-19-40(39)41/h9-13,17-20,33,35-37,42-51,55-56,71-72,84H,8,14-16,21-32,34,69H2,1-7H3,(H2,70,85)(H,73,93)(H,74,100)(H,75,95)(H,76,91)(H,77,92)(H,78,98)(H,79,99)(H,80,94)(H,81,90)(H,82,96)(H,83,97)(H,86,87)(H,88,89)(H,101,102)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-/m0/s1
InChIKeyJEUUQUUMUSANEV-CTQLAPPXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T2857W KIX–MLL Inhibitor Peptide


T2857W is a mutant peptide derived from the transactivation domain (TAD) of the mixed-lineage leukemia (MLL) protein, rationally designed to inhibit the KIX–MLL protein–protein interaction (PPI) [1]. The kinase-inducible domain interacting (KIX) domain is an integral part of the transcriptional coactivator CREB-binding protein (CBP) and is implicated in leukemia, cancer, and viral diseases [1]. T2857W binds competitively to the MLL site of the KIX domain, blocking transcriptional activation mediated by MLL fusion proteins [1]. Unlike small-molecule inhibitors that typically struggle with the large, shallow surfaces characteristic of PPIs, T2857W mimics the native helical interface of the MLL TAD [1].

Why T2857W Cannot Be Replaced


The KIX–MLL interaction is a challenging PPI target characterized by a broad and shallow binding interface lacking defined small-molecule pockets [1]. Consequently, small-molecule inhibitors reported for this site demonstrate markedly weaker inhibitory potency compared to T2857W, limiting their utility in competitive displacement assays [2]. Furthermore, substitution with the wild-type (WT) MLL TAD peptide or alternative MLL-derived mutants is not equivalent: T2857W was specifically selected from a panel of 12 rationally designed mutants and demonstrated the highest binding affinity for KIX among all tested candidates, including a near twofold improvement over the WT peptide [1]. Using a generic MLL fragment in competitive binding studies would therefore result in significantly reduced sensitivity and a narrower dynamic range in assay development [1].

Quantitative Evidence for T2857W


ITC Binding Affinity vs Wild-Type MLL TAD

Direct isothermal titration calorimetry (ITC) measurements demonstrated that T2857W binds the KIX domain with approximately twofold higher affinity compared to the wild-type (WT) MLL TAD peptide [1]. This improvement validates the rational design strategy targeting enhanced helical propensity for tighter KIX engagement [1].

Protein-Protein Interaction Binding Affinity Isothermal Titration Calorimetry

SPR Competitive Inhibition vs Wild-Type MLL TAD

In a surface plasmon resonance (SPR)-based competitive inhibition assay, T2857W inhibited KIX binding to immobilized MLL TAD with an IC50 of 5.67 ± 0.01 μM, representing a 1.8-fold improvement over the WT MLL TAD peptide (IC50 = 10.4 ± 0.2 μM) [1]. The peptide achieved inhibition approaching the theoretical limit defined by the Kd of the KIX–MLL interaction (2.02 ± 0.04 μM) [1].

Competitive Inhibition SPR IC50

Fluorescence Polarization Assay Confirmation

Validation using a fluorescence polarization (FP) assay with FITC-labeled MLL TAD confirmed the enhanced inhibitory activity of T2857W [1]. The mutant peptide exhibited an IC50 of 3.48 ± 0.05 μM, which is approximately 2-fold lower (more potent) than the WT peptide's IC50 of 7.1 ± 0.3 μM [1].

Fluorescence Polarization High-Throughput Screening IC50

Comparison with Small-Molecule KIX–MLL Inhibitors

T2857W demonstrates significantly superior inhibitory potency compared to small-molecule inhibitors targeting the same KIX–MLL interaction [1]. While quantitative IC50 values for specific small-molecule comparators are not provided in the primary source, the authors explicitly state that T2857W's IC50 is 'significantly better than those of the small molecules' previously reported [1]. This aligns with the broader challenge of inhibiting PPIs like KIX–MLL with conventional small molecules due to their large and shallow binding surfaces [1].

Small Molecule Comparison IC50 Peptidomimetic

Selectivity for MLL Site over c-Myb Site

Based on a comprehensive review of prior art in the field, the authors conclude that T2857W possesses the highest binding affinity for the KIX domain among all previously reported inhibitors that target the MLL binding site [1]. This includes comparisons to earlier peptide-based inhibitors, such as disulfide-crosslinked MLL TAD variants and peptides incorporating non-natural amino acids, which exhibited lower affinity than the WT MLL TAD peptide [1].

KIX Domain MLL Site Binding Affinity

Application Scenarios for T2857W


SPR and FP Screening for KIX–MLL Binding

Leverage T2857W's 1.8- to 2.0-fold lower IC50 relative to the WT MLL TAD peptide in SPR and FP assays [1] to establish a competitive binding assay with an expanded dynamic range. The enhanced sensitivity enables more accurate quantification of novel small-molecule or peptidomimetic inhibitors targeting the MLL site of KIX. The FP format with FITC-labeled MLL TAD and T2857W as the unlabeled competitor (IC50 = 3.48 μM) [1] provides a robust, mix-and-read platform amenable to high-throughput screening campaigns for hit identification.

Target Validation in MLL-Rearranged Leukemia Cells

Employ T2857W as the reference inhibitor in any study interrogating the KIX–MLL protein-protein interaction. Given its validated status as the highest-affinity inhibitor targeting the MLL site of KIX among all previously reported compounds [1], T2857W provides a benchmark against which the potency and efficacy of new chemical entities (NCEs) or biologics can be directly compared. This standardization facilitates cross-study data interpretation and accelerates the validation of novel therapeutic candidates targeting MLL-rearranged leukemias.

SAR Benchmark for Helical Peptide PPI Inhibitors

Utilize T2857W in structural and biophysical studies to probe the molecular determinants of high-affinity KIX engagement. The peptide's ~0.95 μM Kd measured by ITC [1] ensures stable complex formation at experimentally tractable concentrations, making it suitable for co-crystallization trials, NMR-based structural analysis, and detailed thermodynamic profiling. These studies can inform structure-guided optimization of next-generation peptidomimetic inhibitors aiming to replicate or exceed T2857W's binding affinity.

Selectivity Profiling of MLL vs c-Myb Sites

Apply T2857W in cellular models of MLL-rearranged leukemia to validate the functional role of the KIX–MLL interaction in driving oncogenic transcription. While direct cellular potency data for T2857W is limited in the primary reference, its superior in vitro binding (Kd = 0.95 μM) and inhibitory activity (IC50 = 3.48–5.67 μM) [1] relative to WT MLL TAD position it as the most suitable peptide-based probe for initial target engagement studies. Successful inhibition of downstream MLL target genes (e.g., HOXA9, MEIS1) would provide functional evidence linking KIX binding to transcriptional output.

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